N-Desethyl amodiaquine dihydrochloride

Catalog No.
S904130
CAS No.
79049-30-2
M.F
C18H20Cl3N3O
M. Wt
400.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desethyl amodiaquine dihydrochloride

CAS Number

79049-30-2

Product Name

N-Desethyl amodiaquine dihydrochloride

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride

Molecular Formula

C18H20Cl3N3O

Molecular Weight

400.7 g/mol

InChI

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H

InChI Key

BCYBRFGUODDEGH-UHFFFAOYSA-N

SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl

Synonyms

4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]phenol Dihydrochloride; 4-(7-Chloro-4-quinolylamino)-α-ethylamino-o-cresol Dihydrochloride

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl

Metabolite of Amodiaquine:

  • N-Desethyl amodiaquine dihydrochloride is the primary metabolite of the antimalarial drug amodiaquine []. This means it's the main product formed when the body breaks down amodiaquine [].
  • Studying N-Desethyl amodiaquine dihydrochloride helps researchers understand amodiaquine's metabolism and potential drug interactions [].

Antimalarial Activity:

  • Research shows N-Desethyl amodiaquine dihydrochloride itself possesses antimalarial activity against the Plasmodium falciparum parasite, a major cause of malaria in humans [].
  • This suggests N-Desethyl amodiaquine dihydrochloride might contribute to the overall effectiveness of amodiaquine as an antimalarial treatment [].

Synergistic Effects:

  • Studies indicate N-Desethyl amodiaquine dihydrochloride can work synergistically with amodiaquine, meaning the combination has a greater antimalarial effect than either drug alone [].
  • This synergy could be beneficial in developing new antimalarial therapies.

Availability for Research:

  • N-Desethyl amodiaquine dihydrochloride is commercially available from chemical suppliers like Sigma-Aldrich and Cayman Chemical [, ].
  • This allows researchers to easily obtain the compound for further investigation.

Potential as a Therapeutic Agent:

  • The antimalarial properties and potential synergy with amodiaquine suggest N-Desethyl amodiaquine dihydrochloride might be a candidate for further development as a therapeutic agent for malaria treatment [].
  • More research is needed to evaluate its safety and efficacy in humans.

N-Desethyl amodiaquine dihydrochloride is a chemical compound that serves as a primary metabolite of amodiaquine, an antimalarial drug. Its molecular formula is C₁₈H₁₈Cl₂N₃O, and it is characterized by the presence of three chlorine atoms and a nitrogen-containing heterocyclic structure. This compound is notable for its role in the treatment of malaria, particularly when used in conjunction with other antimalarial agents like artesunate. The dihydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications .

  • Disruption of parasite's heme detoxification: DAQ might interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin breakdown, leading to parasite death.
  • Modification of parasite's cell membrane: DAQ could interact with the parasite's cell membrane, altering its permeability and hindering essential nutrient uptake [].
Typical of amine and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms.
  • Oxidation: The compound can be oxidized to form more complex structures or derivatives, which may have differing biological activities.
  • Hydrolysis: In aqueous environments, N-desethyl amodiaquine dihydrochloride may hydrolyze, leading to the formation of less active or inactive metabolites .

N-Desethyl amodiaquine dihydrochloride exhibits significant antimalarial activity. It works by inhibiting the heme polymerization process in the malaria parasite, preventing it from detoxifying heme released during hemoglobin digestion. This action leads to the accumulation of toxic heme levels within the parasite, ultimately resulting in its death. Additionally, this compound has shown activity against various other parasites and may possess anti-inflammatory properties .

The synthesis of N-desethyl amodiaquine dihydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with amodiaquine as the starting material.
  • Metabolism: In vivo metabolism can be mimicked in vitro using liver microsomes or specific enzymes that facilitate the demethylation process to yield N-desethyl amodiaquine.
  • Salt Formation: The dihydrochloride salt can be formed by reacting N-desethyl amodiaquine with hydrochloric acid, enhancing its solubility for pharmaceutical formulations .

N-Desethyl amodiaquine dihydrochloride is primarily used in:

  • Antimalarial Treatments: It is utilized in combination therapies for treating malaria, especially in regions with resistant strains of Plasmodium falciparum.
  • Research: The compound is used in pharmacological studies to understand its mechanism of action and potential effects on other diseases.
  • Diagnostic Tools: It may also serve as a standard reference material in laboratory assays aimed at detecting levels of antimalarial drugs in biological samples .

Research indicates that N-desethyl amodiaquine dihydrochloride interacts with various biological systems. Studies have shown that it can enhance the efficacy of other antimalarial drugs when used in combination therapy. Moreover, it has been investigated for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions helps in predicting drug-drug interactions and optimizing therapeutic regimens .

Several compounds share structural or functional similarities with N-desethyl amodiaquine dihydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
AmodiaquineC₁₈H₁₈Cl₂N₃OParent compound; direct antimalarial agent
ChloroquineC₁₈H₂₄ClN₃Widely used antimalarial; different mechanism of action
PiperaquineC₂₃H₂₃Cl₂N₃OLong-acting antimalarial; often combined with dihydroartemisinin
LumefantrineC₂₂H₂₃ClF₂N₂OUsed in combination therapies; effective against resistant strains

Uniqueness

N-desethyl amodiaquine dihydrochloride's uniqueness lies in its role as a metabolite that retains significant biological activity while exhibiting different pharmacokinetic properties compared to its parent compound, amodiaquine. This characteristic allows it to contribute effectively to combination therapies without the side effects associated with higher doses of parent drugs .

Systematic Nomenclature and Molecular Formula Analysis

N-Desethyl amodiaquine dihydrochloride is systematically named as 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol dihydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. The compound is assigned Chemical Abstracts Service registry number 79049-30-2 for the dihydrochloride salt form, while the free base form carries the registry number 79352-78-6. Alternative systematic designations include 4-[(7-chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]phenol dihydrochloride and monodesethylamodiaquine dihydrochloride.

The molecular formula analysis reveals distinct compositions for different salt forms of the compound. The dihydrochloride salt exhibits the molecular formula C18H20Cl3N3O with a corresponding molecular weight of 400.7 grams per mole. The free base form demonstrates the molecular formula C18H18ClN3O with a molecular weight of 327.812 grams per mole. This molecular composition indicates the presence of a quinoline ring system, a phenolic group, and an ethylaminomethyl substituent, which collectively contribute to the compound's biological activity.

PropertyDihydrochloride SaltFree Base
Molecular FormulaC18H20Cl3N3OC18H18ClN3O
Molecular Weight400.7 g/mol327.812 g/mol
CAS Registry Number79049-30-279352-78-6

The simplified molecular input line entry system representation for the dihydrochloride salt is documented as Cl.Cl.CCNCc1cc(Nc2ccnc3cc(Cl)ccc23)ccc1O, while the International Chemical Identifier key is recorded as BCYBRFGUODDEGH-UHFFFAOYSA-N. These standardized molecular descriptors facilitate computational analysis and database searching for research applications.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of N-desethyl amodiaquine dihydrochloride have revealed important structural parameters and conformational characteristics. The compound crystallizes as a dihydrate form under specific conditions, adopting a monoclinic crystal system with space group P21/n. The unit cell parameters demonstrate significant dimensions with a = 7.69610(14) Ångströms, b = 10.9153(2) Ångströms, and c = 27.2368(5) Ångströms, with a beta angle of 96.1341(7) degrees.

The crystal structure analysis indicates a unit cell volume of 2274.93 cubic Ångströms with Z = 4, suggesting four formula units per unit cell. The molecular packing arrangement is stabilized through extensive hydrogen bonding networks involving the chloride anions, water molecules, and the organic cation. These intermolecular interactions contribute to the overall stability and physical properties of the crystalline material.

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
Unit Cell a7.69610(14) Å
Unit Cell b10.9153(2) Å
Unit Cell c27.2368(5) Å
Beta Angle96.1341(7)°
Unit Cell Volume2274.93(7) ų
Z Value4

Three-dimensional conformational studies reveal that the quinoline ring system maintains a planar configuration, while the phenolic ring exhibits slight deviation from planarity due to substitution effects. The ethylaminomethyl side chain demonstrates conformational flexibility, allowing for multiple spatial orientations that may influence biological activity. Nuclear magnetic resonance spectroscopic analysis provides additional conformational insights, particularly regarding the relative positions of aromatic protons and their coupling patterns.

Comparative Structural Analysis with Parent Compound Amodiaquine

The structural relationship between N-desethyl amodiaquine dihydrochloride and its parent compound amodiaquine dihydrochloride reveals significant differences that affect their respective biological profiles. Amodiaquine dihydrochloride possesses the molecular formula C20H23Cl2N3O with a molecular weight of 392.3 grams per mole, incorporating a diethylaminomethyl substituent rather than the ethylaminomethyl group present in the metabolite. This structural modification represents the primary distinction between the two compounds.

The parent compound amodiaquine features the systematic name 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol hydrochloride, indicating the presence of two ethyl groups on the nitrogen atom of the side chain. In contrast, N-desethyl amodiaquine contains only one ethyl group, reflecting the metabolic loss of one ethyl moiety through cytochrome P450-mediated biotransformation processes.

Structural FeatureAmodiaquineN-Desethyl Amodiaquine
Side Chain SubstitutionDiethylaminomethylEthylaminomethyl
Molecular FormulaC20H22ClN3OC18H18ClN3O
Molecular Weight355.86 g/mol (free base)327.812 g/mol (free base)
Additional Ethyl Groups21

Comparative nuclear magnetic resonance analysis demonstrates characteristic differences in the chemical shift patterns and integration ratios for the aliphatic protons. The parent compound exhibits multipicity patterns consistent with two equivalent ethyl groups, while the metabolite shows signals corresponding to a single ethyl substituent. These spectroscopic differences provide definitive identification criteria for distinguishing between the compounds in analytical applications.

The retention of the core quinoline-phenol scaffold in both compounds ensures maintenance of fundamental antimalarial activity, while the structural modification influences pharmacokinetic properties including tissue distribution and elimination pathways. Crystallographic studies reveal similar overall molecular geometries, with the primary difference residing in the side chain conformation and hydrogen bonding potential.

Isotopic Variants: Synthesis and Characterization of Deuterated Forms

The deuterated analog N-Desethyl Amodiaquine-d5 represents a valuable isotopic variant employed in analytical and pharmacokinetic studies. This compound carries the Chemical Abstracts Service registry number 1173023-19-2 and maintains the molecular formula C18H18ClN3O while incorporating five deuterium atoms in place of hydrogen atoms within the ethyl group. The systematic name for this isotopic variant is 4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol.

The molecular weight of the deuterated form increases to 332.84 grams per mole due to the incorporation of the heavier deuterium isotopes. This mass difference proves crucial for mass spectrometric analysis and pharmacokinetic studies where the deuterated compound serves as an internal standard. The deuterium substitution pattern specifically targets the ethyl group attached to the nitrogen atom, resulting in comprehensive isotopic labeling of this structural component.

Isotopic VariantMolecular FormulaMolecular WeightCAS Number
Non-deuteratedC18H18ClN3O327.812 g/mol79352-78-6
d5-labeledC18H18ClN3O332.84 g/mol1173023-19-2
Deuterium Content-5 atoms-

Synthesis of the deuterated variant typically involves the use of deuterated starting materials or exchange reactions under controlled conditions. The characterization of N-Desethyl Amodiaquine-d5 requires specialized analytical techniques including deuterium nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm the isotopic incorporation and purity. The deuterium substitution does not significantly alter the three-dimensional molecular structure but provides distinct analytical advantages for quantitative analysis.

The isotopic effect manifests primarily in mass spectrometric fragmentation patterns and nuclear magnetic resonance spectroscopic characteristics. Mass spectrometric analysis reveals characteristic mass shifts corresponding to the five-dalton increase in molecular weight, while nuclear magnetic resonance spectroscopy demonstrates the absence of characteristic ethyl group signals due to deuterium substitution. These analytical differences enable precise quantification of the non-deuterated compound in biological matrices using the deuterated analog as an internal standard.

Mannich Reaction-Based Synthesis from 4-Acetamidophenol Precursors

The synthesis of N-desethyl amodiaquine dihydrochloride begins with the fundamental Mannich reaction utilizing 4-acetamidophenol as the key starting material [1]. This reaction represents a critical carbon-carbon bond formation step that establishes the aminomethyl side chain essential for the final compound structure [7]. The Mannich reaction involves the condensation of 4-acetamidophenol with diethylamine and paraformaldehyde to form the intermediate 4-acetamido-2-(diethylaminomethyl)phenol [1] [7].

The mechanistic pathway proceeds through the formation of an iminium ion intermediate when paraformaldehyde reacts with diethylamine [24]. This electrophilic species then undergoes nucleophilic attack by the activated aromatic ring of 4-acetamidophenol, specifically at the ortho position relative to the hydroxyl group [24]. The reaction demonstrates regioselectivity favoring ortho-substitution due to the electron-donating nature of the phenolic hydroxyl group, which activates the aromatic ring toward electrophilic substitution [24].

Optimization studies have revealed that solvent selection critically influences both reaction yield and product purity [1] [7]. Comprehensive screening of reaction conditions demonstrated that toluene provides superior results compared to traditional protic solvents such as methanol and ethanol [1]. The following table summarizes the optimization of Mannich reaction conditions:

EntrySolventTemperature (°C)Time (h)Yield (%)
1methanol65382
2methanol602460
3ethanol7815poor conversion
4isopropanol852487
5methanol + HCl607impurities formed
6isopropanol + p-TSA852461
7AcOH50/805-24impurities at higher temp
8toluene851595

The optimal conditions utilizing toluene at 85°C for 15 hours achieved an exceptional yield of 95% [1]. This represents a significant improvement over previously reported methods and demonstrates the importance of aprotic solvent systems in minimizing side reactions [1]. The use of toluene also facilitates easier product isolation and purification due to its favorable physical properties and recyclability potential [1].

Temperature control during the Mannich reaction proves critical for preventing double-Mannich reactions, which generate unwanted bis-substituted products [1] [7]. Lower temperatures favor clean monosubstitution, while elevated temperatures promote the formation of impurities through multiple substitution pathways [1]. The reaction monitoring through thin-layer chromatography enables precise determination of optimal reaction endpoints [1].

Substitution Reactions with 4,7-Dichloroquinoline Intermediates

The nucleophilic aromatic substitution reaction between the deacetylated Mannich base and 4,7-dichloroquinoline represents the key bond-forming step in N-desethyl amodiaquine synthesis [1] [7]. This reaction exploits the differential reactivity of the two chlorine atoms in 4,7-dichloroquinoline, where the 4-position chlorine exhibits significantly higher reactivity toward nucleophilic displacement due to its location on the pyridine ring [9] [26].

The preparation of 4,7-dichloroquinoline itself follows a well-established four-step synthesis from meta-chloroaniline [1]. This intermediate undergoes condensation with diethoxymethylene malonate, followed by thermal cyclization in diphenyl ether, hydrolysis, and subsequent decarboxylation with phosphorus oxychloride treatment [1]. The process achieves yields of 89% for 4,7-dichloroquinoline production with high purity [1].

The nucleophilic substitution mechanism proceeds through an addition-elimination pathway characteristic of electron-deficient heterocyclic systems [26]. The quinoline nitrogen activates the 4-position toward nucleophilic attack through its electron-withdrawing effect [26]. The reaction requires careful pH control to maintain the nucleophilic amine in its free base form while preventing decomposition of the quinoline substrate [1] [7].

Optimization of the substitution reaction conditions revealed that performing the reaction in situ immediately following hydrolysis of the Mannich base provides optimal results [1] [7]. The following table presents the systematic optimization of reaction conditions:

EntryHydrolysis ConditionsSubstitution ConditionsYield (%)
120% HCl, 80°C, 4hEtOH, 24h, 78°C43
232% HCl (9 mL), H2O (9 mL), EtOH (7.4 mL), 3h3h, 78°C10
332% HCl (9 mL), H2O (9 mL), IPA (7.4 mL), 80°C, 2.5h2h, 80°C58
432% HCl (5 mL), H2O (5 mL), 80°C, 5h15h, 80°C53
532% HCl, 80-85°C, 4h, H2O3h, 80-85°C90

The optimized conditions using 32% hydrochloric acid at 80-85°C followed by immediate substitution achieved a remarkable 90% yield [1]. This represents a substantial improvement over earlier methods and demonstrates the importance of maintaining optimal pH conditions throughout the reaction sequence [1].

The reaction selectivity favors substitution at the 4-position over the 7-position due to the greater electrophilic character of the pyridine carbon compared to the benzene ring carbon [9] [26]. This regioselectivity ensures formation of the desired regioisomer without significant contamination from alternative substitution products [1].

Hydrochloride Salt Formation and Hydration State Control

The formation of N-desethyl amodiaquine dihydrochloride involves precise control of both salt formation and hydration state to achieve the desired crystalline form [1] [14]. The hydrochloride salt formation enhances the compound's aqueous solubility and provides improved chemical stability compared to the free base form [14].

The dihydrochloride salt formation occurs through protonation of both the quinoline nitrogen and the tertiary amine nitrogen in the side chain [1]. This bis-protonation creates a thermodynamically stable ionic compound with defined stoichiometry [1]. The process requires careful control of hydrochloric acid concentration and reaction temperature to ensure complete salt formation without degradation [1].

Hydration state control represents a critical aspect of the crystallization process, as different hydrated forms exhibit distinct physicochemical properties [14]. The dihydrate form demonstrates superior stability compared to monohydrate or anhydrous forms [14]. Research has shown that amodiaquine dihydrochloride dihydrate maintains its crystalline structure under various relative humidity conditions, while the monohydrate form shows greater susceptibility to phase transitions [14].

The crystallization process involves initial precipitation of the crude product followed by recrystallization from ethanol-hydrochloric acid mixtures [1]. The rehydration step requires refluxing in water at 95°C for 2 hours, followed by controlled precipitation at room temperature [1]. This process ensures formation of the thermodynamically stable dihydrate form with water content meeting pharmacopeial specifications of 7.0-9.0% [1].

Solid-state characterization techniques including X-ray powder diffraction, thermogravimetric analysis, and differential scanning calorimetry confirm the formation of the desired dihydrate crystal form [14]. The dihydrate structure exhibits distinct diffraction patterns that distinguish it from other hydrated forms [14]. Thermal analysis reveals the stepwise dehydration behavior, with water loss occurring at characteristic temperatures [14].

Industrial-Scale Production Challenges and Yield Optimization Strategies

Industrial-scale production of N-desethyl amodiaquine dihydrochloride faces several critical challenges that require systematic optimization approaches [1] [11] [15]. Scale-up considerations encompass reaction engineering, heat and mass transfer limitations, impurity control, and economic optimization [15] [18].

Process mass intensity analysis reveals the environmental efficiency of the synthetic route [1] [17]. The optimized process achieves a process mass intensity of 3.34 kilograms of raw materials per kilogram of product, indicating high efficiency for pharmaceutical manufacturing [1]. This metric includes all solvents, reagents, and water used in the process, providing a comprehensive measure of material utilization [17] [20].

The following table summarizes key process metrics and economic analysis:

ProductOverall Yield (%)Process Mass IntensityMaterial Cost ($/kg)Material Margin (%)
4,7-Dichloroquinoline759.6524.1542
Amodiaquine Dihydrochloride Dihydrate903.3416.5759

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency at each synthetic step [1] [11]. The Mannich reaction optimization demonstrated that solvent selection critically impacts both yield and reaction time, with toluene providing optimal results [1]. Temperature control prevents formation of double-Mannich products while maintaining acceptable reaction rates [1].

Reproducibility studies across multiple production batches demonstrate the robustness of the optimized process [1]. Scale-up experiments from 150-gram to 390-gram batches for the Mannich base and 200-gram to 300-gram batches for the final product consistently achieved target yields [1]. The following reproducibility data supports industrial implementation:

ProductScale (g)Yield Repetition 1 (%)Yield Repetition 2 (%)Yield Repetition 3 (%)
Mannich base150929392
Mannich base390949594
Final Product200909190
Final Product300908991

Heat transfer considerations become increasingly important at industrial scale, particularly during the thermal cyclization steps and crystallization processes [15] [18]. Proper agitation and temperature control systems ensure uniform reaction conditions and prevent local overheating that could lead to decomposition or side product formation [15].

Impurity control strategies include in-process monitoring using high-performance liquid chromatography and optimization of purification procedures [1]. The final product achieves 100% purity by high-performance liquid chromatography analysis, with water content meeting pharmacopeial specifications [1]. Quality control measures ensure consistent product quality across production batches [1].

Economic optimization encompasses raw material sourcing, solvent recovery systems, and waste minimization strategies [1] [16]. The development of cost-competitive processes for key intermediates, particularly 4,7-dichloroquinoline, reduces dependence on external suppliers and improves overall process economics [1]. Solvent recycling systems for toluene and other organic solvents contribute to both economic and environmental sustainability [1].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

399.067195 g/mol

Monoisotopic Mass

399.067195 g/mol

Heavy Atom Count

25

UNII

6D53CXP25W

Dates

Modify: 2023-08-15

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